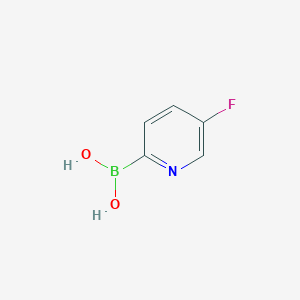

5-Fluoropyridine-2-boronic acid

Descripción

Significance of Pyridinylboronic Acids as Synthetic Intermediates and Building Blocks

Pyridinylboronic acids are a class of organic compounds that contain a pyridine (B92270) ring and a boronic acid group (-B(OH)2). nih.govresearchgate.net They are highly valued as synthetic intermediates and building blocks for several key reasons:

Versatility in Cross-Coupling Reactions: Pyridinylboronic acids are excellent partners in the Suzuki-Miyaura cross-coupling reaction. wikipedia.org This powerful carbon-carbon bond-forming reaction is widely used to construct complex molecules from simpler precursors. nih.govnih.gov The pyridine moiety can be readily coupled with a wide range of aryl and heteroaryl halides, offering a direct route to biaryl and heteroaryl structures that are common motifs in pharmaceuticals and organic materials. nih.govclaremont.edu

Presence in Bioactive Molecules: The pyridine ring is a common feature in many biologically active compounds, including drugs and agrochemicals. rsc.orguni-muenster.de Consequently, pyridinylboronic acids serve as crucial precursors for the synthesis of these important molecules. nih.govnih.gov

Modulation of Physicochemical Properties: The incorporation of a pyridine unit can significantly influence the solubility, polarity, and other physicochemical properties of a molecule, which is a critical aspect of drug design. nih.gov

Unique Chemical Properties Conferred by Fluorine Substitution in Pyridine Boronic Acids

The introduction of a fluorine atom onto the pyridine ring of a boronic acid, as in 5-Fluoropyridine-2-boronic acid, imparts several unique and advantageous chemical properties. nih.gov Fluorine is the most electronegative element, and its presence can profoundly alter the electronic nature of the pyridine ring. nih.gov Key properties include:

Altered Reactivity: The strong electron-withdrawing nature of fluorine can influence the reactivity of the pyridine ring and the boronic acid group. orgsyn.org This can lead to different outcomes in chemical reactions compared to their non-fluorinated counterparts.

Enhanced Metabolic Stability: In medicinal chemistry, the introduction of fluorine can block sites of metabolic oxidation, leading to improved metabolic stability and a longer half-life of a drug molecule in the body.

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with biological targets.

Modulation of pKa: The pKa of the pyridine nitrogen can be altered by the presence of a fluorine atom, which can influence its binding interactions with biological targets.

Overview of this compound's Position in Heterocyclic Organoboron Chemistry

Within the broader field of heterocyclic organoboron chemistry, this compound holds a specific and important position. acs.orgrsc.org It serves as a key building block for the synthesis of more complex fluorinated heterocyclic compounds. nih.gov The strategic placement of the fluorine atom at the 5-position and the boronic acid at the 2-position of the pyridine ring allows for precise and controlled chemical modifications. This regiochemical arrangement is particularly useful for creating specific isomers of substituted pyridines that may have desired biological activities or material properties.

Scope and Impact of Research on Fluoropyridinylboronic Acids

Research into fluoropyridinylboronic acids, including this compound, is a dynamic and expanding area. nih.govrsc.org The impact of this research is felt across several scientific disciplines:

Drug Discovery: The development of new fluorinated pyridinylboronic acids provides medicinal chemists with a larger toolbox for creating novel drug candidates with improved properties. nih.govvwr.com

Agrochemicals: Similar to pharmaceuticals, the agrochemical industry utilizes these compounds to develop new and more effective pesticides and herbicides. acs.org

Materials Science: Fluorinated organic materials often exhibit unique properties, such as enhanced thermal stability and specific electronic characteristics. Fluoropyridinylboronic acids are valuable precursors for the synthesis of these advanced materials. acs.org

The continued exploration of the synthesis and reactivity of fluoropyridinylboronic acids is expected to lead to further innovations in these and other fields.

Interactive Data Table: Properties of Selected Pyridine Boronic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 351019-18-6 | C5H5BFNO2 | 140.91 |

| 2-Fluoropyridine-5-boronic acid | 444120-95-0 | C11H15BFNO2 | 223.05 |

| 4-Pyridinylboronic acid | 1692-15-5 | C5H6BNO2 | 122.92 |

| 2-(Trifluoromethyl)pyridine-5-boronic acid | 868662-36-6 | C6H5BF3NO2 | 190.91 |

| 6-(4-Fluorophenyl)pyridine-3-boronic acid pinacol (B44631) ester | 1073354-81-0 | C17H19BFNO2 | 300.15 |

| 5-chloro-2-fluoropyridine-3-boronic acid | Not Available | C5H4BClFNO2 | 175.35 |

Note: Data for some compounds may refer to their pinacol ester form.

Structure

2D Structure

Propiedades

IUPAC Name |

(5-fluoropyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLSWNVKDXKWGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628608 | |

| Record name | (5-Fluoropyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946002-10-4 | |

| Record name | (5-Fluoropyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoropyridine 2 Boronic Acid and Its Precursors

Halogen-Metal Exchange and Subsequent Borylation Approaches

A prevalent method for synthesizing pyridinylboronic acids involves a halogen-metal exchange reaction followed by borylation. arkat-usa.org This two-step process begins with the conversion of a halogenated pyridine (B92270) derivative into an organometallic intermediate, which is then reacted with a boron-containing electrophile to furnish the desired boronic acid or its ester. arkat-usa.orgwikipedia.org

Regioselective Lithium-Halogen Exchange on Fluoropyridine Substrates

The initial step in this sequence is the regioselective lithium-halogen exchange. This reaction is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org For the synthesis of 5-Fluoropyridine-2-boronic acid, a suitable precursor such as 2-bromo-5-fluoropyridine (B41290) or 2-iodo-5-fluoropyridine is treated with an organolithium reagent, typically n-butyllithium (n-BuLi). wikipedia.orgresearchgate.net The exchange rate generally follows the trend I > Br > Cl, making iodo and bromo derivatives the preferred substrates. wikipedia.org While metal-halogen exchange with simple chloropyridines and fluoropyridines can be challenging, it is a widely used method for bromo- and iodo-pyridines. arkat-usa.org The high reactivity of organolithium reagents often necessitates cryogenic temperatures (e.g., -78 °C) to prevent unwanted side reactions. google.com The choice of solvent is also crucial, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) and diethyl ether being commonly employed. numberanalytics.com

A significant challenge in the lithiation of pyridines is the potential for the highly nucleophilic organolithium reagent to add to the electron-deficient pyridine ring, leading to side products. znaturforsch.com However, by carefully controlling reaction conditions such as temperature and addition order, these side reactions can be minimized. researchgate.netznaturforsch.com For instance, inverse addition, where the substrate is added to the organolithium solution, can maintain an excess of the lithium reagent and prevent quenching of the desired organolithium intermediate. researchgate.net

Trapping of Organometallic Intermediates with Borate (B1201080) Esters and Hydrolysis

Once the organolithium intermediate, 5-fluoro-2-lithiopyridine, is formed, it is trapped with an electrophilic boron species. Trialkyl borates, such as trimethyl borate or triisopropyl borate, are commonly used for this purpose. google.comnih.gov The highly nucleophilic carbon of the organolithium compound attacks the electrophilic boron atom of the borate ester, forming a boronate ester intermediate. google.com This reaction is typically carried out at low temperatures to control the reactivity of the organolithium species. google.com

The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final this compound. acs.org This hydrolysis step cleaves the boron-oxygen bonds of the ester, replacing them with hydroxyl groups. organic-chemistry.org Several methods exist for the deprotection of boronate esters, including acidic hydrolysis and transesterification. acs.org The stability of the resulting boronic acid is a consideration, as pyridyl boronic acids can be prone to deboronation. nih.gov

Directed ortho-Metalation (DoM) Strategies for Pyridinylboronic Acid Synthesis

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic compounds. numberanalytics.comwikipedia.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orguvm.edu The resulting organometallic intermediate can then be trapped with an electrophile, such as a borate ester, to introduce a boronic acid functionality. arkat-usa.org

Design and Evaluation of Directing Groups for 5-Fluoropyridine Scaffolds

The success of a DoM strategy hinges on the choice of the directing group. numberanalytics.com A good DMG should be able to coordinate with the organolithium reagent, thereby increasing the kinetic acidity of the protons at the adjacent ortho-position. organic-chemistry.org For pyridine scaffolds, the nitrogen atom of the ring itself can act as a directing group, but its effectiveness can be influenced by other substituents. In the context of 5-fluoropyridine, the fluorine atom is considered a moderate directing group. organic-chemistry.org

Researchers have developed and evaluated a wide range of DMGs to enhance the efficiency and regioselectivity of DoM reactions. numberanalytics.com These include strong directing groups like amides (-CONR2), carbamates (-OCONR2), and sulfonamides (-SO2NR2), as well as moderate ones like methoxy (B1213986) (-OMe) and the aforementioned fluorine. numberanalytics.comorganic-chemistry.org The design of new directing groups often focuses on improving their coordinating ability with the metal center or introducing secondary interactions that can further stabilize the metalated intermediate. numberanalytics.com For the synthesis of substituted pyridinylboronic acids, groups like N,N-dialkyl O-carbamates have proven highly effective. numberanalytics.com

Control of Regioselectivity and Yield in DoM-Mediated Borylation

Achieving high regioselectivity and yield in DoM-mediated borylation requires careful optimization of reaction conditions. numberanalytics.com The choice of the base is critical, with strong, non-nucleophilic bases like lithium diisopropylamide (LDA) often preferred over more nucleophilic reagents like n-BuLi to avoid unwanted addition reactions. numberanalytics.comznaturforsch.com The use of mixed-base systems, such as a combination of an organolithium reagent and a lithium alkoxide, can also enhance regioselectivity. znaturforsch.com

Temperature is another crucial parameter, with low temperatures (typically around -78 °C) being employed to enhance regioselectivity by favoring the kinetically controlled deprotonation at the sterically most accessible ortho-position. numberanalytics.com The solvent can also play a significant role, with polar solvents like THF generally favoring the reaction. numberanalytics.com By fine-tuning these parameters, it is possible to achieve highly regioselective borylation of fluoropyridine scaffolds, leading to the desired pyridinylboronic acid in good yield. znaturforsch.comnih.gov

Transition Metal-Catalyzed Borylation Reactions of Halogenated Fluoropyridines

Transition metal-catalyzed reactions have emerged as a powerful alternative for the synthesis of aryl and heteroaryl boronic acids, including this compound. arkat-usa.org These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional organolithium-based approaches. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most widely used methods in this category. arkat-usa.org In a typical Miyaura borylation, a halopyridine is reacted with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronate ester and regenerate the active catalyst.

Iridium and rhodium-catalyzed C-H borylation reactions represent another important strategy. arkat-usa.org These reactions allow for the direct conversion of a C-H bond to a C-B bond, offering a more atom-economical approach. The regioselectivity of these reactions is often controlled by steric factors, with borylation typically occurring at the least hindered position. For 5-substituted pyridines, this can provide a route to 2-borylated products.

More recently, copper-catalyzed borylation reactions have also been developed. sci-hub.se These methods can utilize borylcopper(I) reagents to activate C-F bonds through a β-fluorine elimination process, offering a novel pathway for the synthesis of fluorinated organoboron compounds. sci-hub.se Additionally, transition metal-free radical borylation of alkyl halides has been reported, expanding the toolbox for the synthesis of boronic esters under neutral conditions. rsc.org

Palladium-Catalyzed Cross-Coupling with Diboron Reagents

Palladium-catalyzed cross-coupling reactions represent a cornerstone for the synthesis of aryl and heteroaryl boronic acids and their esters. arkat-usa.org The Miyaura-Ishiyama borylation, which involves the coupling of halo-pyridines with diboron reagents, is a widely employed method. researchgate.net This approach offers high functional group tolerance and is a powerful tool for creating carbon-boron bonds. researchgate.net

Optimization of Catalytic Systems and Reaction Conditions

The efficiency of palladium-catalyzed borylation is highly dependent on the optimization of the catalytic system and reaction conditions. Key factors include the choice of palladium precursor, ligand, base, and solvent. For instance, the use of palladium(II) acetate (B1210297) or [PdCl2(PPh3)2] as catalysts in the presence of a suitable base is common. researchgate.net The reaction temperature and time are also critical parameters that need to be fine-tuned to maximize yield and minimize side reactions. illinois.edu Recent advancements have focused on developing more active and stable catalyst systems, including the use of palladium nanoparticles and specialized ligands to carry out the reaction under milder conditions and with lower catalyst loadings. youtube.com Base-free borylation methods are also being explored to enhance substrate scope, with zinc promoters showing promise in facilitating halide abstraction. chemistryviews.org

Table 1: Optimization of Catalytic Systems for Borylation Reactions

| Catalyst Precursor | Ligand | Base/Promoter | Solvent | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| PdCl2 | - | Zn(OTf)2 | DMA | 80 | Base-free borylation of aryl halides enabled by zinc-promoted halide abstraction. | chemistryviews.org |

| [Pd(acac)2] | P(OPh)3 | - | Xylene, Toluene | - | High activity for coupling of diiodopyridine with 5-bromo-2-tributylstannylpyridine. | researchgate.net |

| [Pd(acac)2] | PPh3 | - | Xylene, Toluene | - | High selectivity in the coupling of diiodopyridine with 5-bromo-2-tributylstannylpyridine. | researchgate.net |

| Pd(II) and Pd(0) complexes | Phosphines, Phosphites | - | Various | - | Catalytic activity investigated for the coupling of dihalogenopyridines. | researchgate.net |

| Pd(MeCN)4(BF4)2 | TDG-A | AgF | - | 35 | Catalyst deactivation observed at higher TDG loadings. | nih.gov |

Ligand Effects on Reaction Efficiency and Selectivity

The choice of ligand is paramount in palladium-catalyzed cross-coupling reactions as it significantly influences the catalyst's stability, activity, and selectivity. Different ligands can modulate the electronic and steric properties of the palladium center, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. youtube.com For instance, bulky and electron-rich phosphine (B1218219) ligands, such as RuPhos and BrettPhos, have shown exceptional performance in C-N cross-coupling reactions of challenging substrates like 3-halo-2-aminopyridines. nih.gov The development of ligands specifically designed for use in aqueous micellar catalysis has enabled reactions to proceed at parts-per-million levels of palladium, enhancing the sustainability of the process. youtube.com The phosphine ligand in some systems can also play a dual role, acting as both a ligand and a reactant. nih.gov

Table 2: Ligand Effects in Palladium-Catalyzed Cross-Coupling

| Ligand | Substrate | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| RuPhos | 3-Halo-2-aminopyridines | C-N Cross-Coupling | Outstanding catalyst system for secondary amines. | nih.gov |

| BrettPhos | 3-Halo-2-aminopyridines | C-N Cross-Coupling | Outstanding catalyst system for primary amines. | nih.gov |

| SPhos | 2-morpholine-5-bromo-2-aminopyridine | C-N Cross-Coupling | Provided the desired product in 71% yield. | nih.gov |

| XPhos | 3-Halo-2-aminopyridines | C-N Cross-Coupling | Showed slightly better selectivity than RuPhos for a specific substrate. | nih.gov |

| Custom Ligands | Various | Micellar Catalysis | Enabled reactions at ppm levels of palladium in water. | youtube.com |

| Brettphos | - | Fluorocarbonylation | Plays a bifunctional role as a ligand and a reactant with COF2. | nih.gov |

Iridium- and Rhodium-Catalyzed C-H Borylation of Fluoropyridine Derivatives

A more atom-economical and greener approach to the synthesis of pyridylboronic esters is the direct C-H borylation of the pyridine ring. nih.gov Iridium- and rhodium-based catalysts have emerged as powerful tools for this transformation. arkat-usa.org These methods avoid the pre-functionalization of the pyridine ring with a halogen, thus reducing the number of synthetic steps. nih.gov

Iridium-catalyzed C-H borylation, pioneered by Hartwig and Miyaura, is particularly effective for the regioselective borylation of a wide range of aromatic and heteroaromatic compounds. illinois.edunih.gov The regioselectivity is often governed by steric factors, allowing for the borylation of less hindered positions. nih.govdigitellinc.com For fluoropyridines, the electronic effects of the fluorine substituent and the pyridine nitrogen also play a crucial role in directing the borylation. researchgate.net While highly efficient, challenges such as catalyst inhibition by the pyridine nitrogen and potential protodeborylation of the product need to be addressed. nih.gov

Rhodium catalysts are also employed for C-H borylation, sometimes offering complementary selectivity to iridium systems. nih.gov Rhodium-catalyzed borylation can proceed via different mechanisms and can be effective for specific substrates where iridium catalysts may be less efficient. nih.govrsc.org

Table 3: Iridium- and Rhodium-Catalyzed C-H Borylation

| Catalyst System | Substrate | Key Features | Reference |

|---|---|---|---|

| Iridium Precatalyst/Ligand | CF3-substituted pyridines | Sterically governed regioselectivity, solvent-free conditions. | nih.govdigitellinc.com |

| Iridium Catalyst | Substituted Pyridines | Overcomes catalyst inhibition by a C-2 substituent. | nih.gov |

| [Rh(cod)2]BF4 | Polyfluoroarenes | Ortho-selective C-F bond borylation. | nih.gov |

| trans-[Rh(Cl)(CO)(PPh3)2] | Alkenes | Dehydrogenative borylation without sacrificial hydrogenation. | rsc.org |

| Rhodium Catalyst | Internal Alkynes | Remote borylation via a chain-walking process. | nih.gov |

Metal-Free C-H Borylation Strategies for Fluoropyridine Systems

In recent years, there has been a growing interest in developing metal-free C-H borylation methods to further enhance the sustainability and cost-effectiveness of organoboron synthesis. acsgcipr.org These strategies often rely on the use of strong Lewis acids, such as BBr3, or frustrated Lewis pairs (FLPs) to activate C-H bonds. nih.govnih.gov

Metal-free directed C-H borylation has been successfully applied to various aromatic and heteroaromatic systems. nih.govnih.gov For example, using BBr3, the ortho-C-H borylation of 2-phenoxypyridines has been achieved under mild conditions. acs.org The directing group plays a crucial role in achieving site-selectivity. While this area is still developing for fluoropyridine systems, it holds significant promise for future synthetic applications. acsgcipr.org

Table 4: Metal-Free C-H Borylation

| Reagent/Catalyst | Substrate Type | Key Features | Reference |

|---|---|---|---|

| BBr3 | Arenes and Heteroarenes | Directed C-H borylation, BBr3 acts as both reagent and catalyst. | nih.gov |

| BBr3 | Pyrroles | Site-selective C2-borylation directed by pivaloyl groups. | nih.gov |

| BBr3 | 2-Phenoxypyridines | Efficient ortho-C-H borylation under mild conditions. | acs.org |

| Frustrated Lewis Pairs (FLPs) | Heteroarenes | C-H borylation using ambiphilic aminoboranes. | acsgcipr.org |

Novel and Emerging Synthetic Pathways for Fluoropyridine Boronic Acids

Beyond the more established methods, researchers are continuously exploring novel synthetic pathways to access fluoropyridine boronic acids and their precursors. These emerging strategies often offer unique advantages in terms of efficiency, selectivity, or access to novel structures. arkat-usa.org

[4+2] Cycloaddition Methodologies for Pyridine Ring Formation

[4+2] cycloaddition reactions, also known as Diels-Alder reactions, provide a powerful approach for the construction of the pyridine ring itself, with the potential to incorporate a boron moiety during the cyclization or in a subsequent step. arkat-usa.orgrsc.org This strategy allows for the synthesis of highly substituted pyridines from acyclic precursors. By using appropriately functionalized 1-azadienes and dienophiles, complex pyridine structures can be assembled in a convergent manner. rsc.org While not yet a mainstream method for synthesizing this compound specifically, the versatility of [4+2] cycloadditions suggests it as a promising area for future research and development. acs.org

Advancements in Sustainable and Environmentally Benign Synthetic Protocols

A notable advancement in the sustainable synthesis of precursors for this compound is the development of metal-free carbon-hydrogen (C-H) borylation reactions. researchgate.netccspublishing.org.cn This approach represents a significant step forward from classical methods that often rely on expensive and toxic transition-metal catalysts. ccspublishing.org.cn

One of the most promising and environmentally benign methods involves the direct, directed C-H borylation of 2-substituted-5-fluoropyridines using boron tribromide (BBr₃). ccspublishing.org.cn This protocol is distinguished by its high efficiency and selectivity, avoiding the need for metallic catalysts that can contaminate the final product and pose disposal challenges. ccspublishing.org.cngoogle.com The 5-fluoropyridine moiety itself acts as an effective directing group, guiding the borylation to the desired position on the aromatic ring. ccspublishing.org.cn

The reaction is typically carried out under mild conditions, and the resulting borylated intermediates can be easily converted to the corresponding boronic esters, such as the pinacol (B44631) ester, in a one-pot synthesis. ccspublishing.org.cn This streamlined process not only simplifies the synthetic procedure but also reduces waste by minimizing the number of purification steps. Furthermore, the practicality of this method has been demonstrated on a gram-scale, indicating its potential for industrial applications. ccspublishing.org.cn The directing group can also be removed after the reaction, which adds to the versatility of this synthetic strategy. ccspublishing.org.cn

The sustainability of this approach is further enhanced by the use of readily available and less hazardous reagents compared to many traditional cross-coupling reactions. ccspublishing.org.cn The optimization of reaction conditions, such as the choice of base and solvent, has led to high yields for a variety of substrates, as detailed in the table below. ccspublishing.org.cn

Metal-Free C-H Borylation of 2-Substituted-5-Fluoropyridine Precursors

This table summarizes the yields of various borylated products obtained from the metal-free C-H borylation of 2-(N-methylanilino)-5-fluoropyridines and 2-benzyl-5-fluoropyridines using BBr₃, followed by conversion to the pinacol boronate ester. The data is based on research by Wu et al. (2022). ccspublishing.org.cn

| Precursor Substrate | Substituent on Phenyl Ring | Product | Yield (%) |

|---|---|---|---|

| 2-(N-methylanilino)-5-fluoropyridine | 4-Methyl | 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-methylanilino)-5-fluoropyridine derivative | 93 |

| 4-Fluoro | 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-methylanilino)-5-fluoropyridine derivative | 91 | |

| 4-Chloro | 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-methylanilino)-5-fluoropyridine derivative | 85 | |

| 4-Bromo | 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-methylanilino)-5-fluoropyridine derivative | 82 | |

| 3-Methyl | 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-methylanilino)-5-fluoropyridine derivative | 90 | |

| 2-Methyl | 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-methylanilino)-5-fluoropyridine derivative | 75 | |

| 2-benzyl-5-fluoropyridine | Unsubstituted | 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-5-fluoropyridine | 88 |

| 4-Methyl | 2-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-5-fluoropyridine | 91 | |

| 4-Fluoro | 2-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-5-fluoropyridine | 85 | |

| 1-Naphthyl | Corresponding borylated product | 92 |

Reactivity and Mechanistic Investigations of 5 Fluoropyridine 2 Boronic Acid

Fundamental Reactivity Patterns of Boronic Acid Functionality

The boronic acid group, -B(OH)₂, is a versatile functional group in organic synthesis, most notably for its role in the Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.org The fundamental reactivity of the boronic acid functionality involves a catalytic cycle that includes three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Initially, a palladium(0) catalyst undergoes oxidative addition with an organohalide. libretexts.org For the subsequent transmetalation step to occur, the boronic acid must be activated by a base. organic-chemistry.orglibretexts.org This activation increases the polarization of the organic ligand on the boron atom, facilitating the transfer of the organic group to the palladium(II) complex. organic-chemistry.org The final step, reductive elimination, results in the formation of the desired coupled product and the regeneration of the palladium(0) catalyst. libretexts.org

Boronic acids are also known to participate in other reactions, such as Chan-Evans-Lam and Liebeskind-Srogl couplings, as well as additions to various unsaturated bonds. ed.ac.uk The versatility of the boronic acid functionality has led to the development of numerous methods to broaden its applications, including the use of potassium trifluoroborates and organoboronate esters as alternatives to boronic acids. organic-chemistry.org

Stability Considerations for Fluorinated Pyridinylboronic Acids in Reaction Media

The stability of pyridinylboronic acids is a significant factor in their synthetic utility. Generally, 3- and 4-pyridinylboronic acids and their corresponding esters exhibit good stability. arkat-usa.org However, 2-pyridinylboronic acids are often unstable, primarily due to a propensity for protodeboronation, a reaction that replaces the boronic acid group with a hydrogen atom. arkat-usa.orgresearchgate.net

Fluorination of the pyridine (B92270) ring can influence the stability of the boronic acid. While fluorinated compounds are often used in drug discovery and materials science, the presence of fluorine can affect the stability of the molecule. nih.govossila.com For instance, the electron-withdrawing nature of fluorine can impact the susceptibility of the boronic acid to decomposition pathways.

Protodeboronation Pathways and Strategies for Suppression

Protodeboronation is a major decomposition pathway for many heteroaromatic boronic acids, particularly those where the boronic acid group is at the 2-position of a pyridine ring. ed.ac.ukacs.org This process is pH-dependent and can be accelerated under certain conditions. ed.ac.ukacs.org Studies have shown that 2-pyridyl boronic acids can undergo rapid protodeboronation, especially at neutral pH. ed.ac.ukacs.org The mechanism is thought to involve the fragmentation of a zwitterionic intermediate. ed.ac.ukacs.org

Several strategies have been developed to mitigate protodeboronation. One common approach is the in-situ generation of the boronic acid or the use of more stable boronate esters, such as those derived from N-methyliminodiacetic acid (MIDA) or N-phenyldiethanolamine (PDEA). researchgate.net Another strategy involves the addition of Lewis acid additives, like copper or zinc salts, which can sometimes slow down the fragmentation of the zwitterionic intermediate in 2-pyridyl systems. ed.ac.ukacs.org

Influence of Fluorine Substitution Position on Boronic Acid Stability

The position of the fluorine atom on the pyridine ring has a marked effect on the stability of the boronic acid. While 3- and 4-pyridyl boronic acids are generally stable, the instability of 2-pyridyl boronic acids is a well-documented issue. ed.ac.ukarkat-usa.orgacs.org The presence of a fluorine atom, an electron-withdrawing group, can further influence this stability. ed.ac.uk Electron-withdrawing groups on an aromatic ring have been observed to decrease the rate of protodeboronation. ed.ac.uk

However, the situation with 2-pyridyl boronic acids is more complex due to the proximity of the nitrogen atom, which can participate in the decomposition pathway. ed.ac.ukacs.org The stability of fluorinated pyridinylboronic acids is a balance between the electronic effects of the fluorine substituent and the inherent instability of the 2-pyridyl boronic acid moiety.

Transmetalation Mechanisms in Cross-Coupling Reactions Involving Pyridinylboronic Acids

Transmetalation is a critical step in the Suzuki-Miyaura cross-coupling reaction, where the organic group is transferred from the boron atom to the palladium catalyst. wikipedia.orglibretexts.org The mechanism of this step is still a subject of active research. wikipedia.org For the reaction to proceed, the boronic acid is typically activated by a base to form a boronate species. organic-chemistry.org This boronate then reacts with the palladium(II) intermediate. wikipedia.org

In the context of fluorinated pyridinylboronic acids, the presence of fluoride (B91410) ions can play a complex role. thieme-connect.comthieme-connect.com Fluoride ions can promote the reaction by forming a reactive trans-ArPdFL₂ complex, which readily undergoes transmetalation. thieme-connect.comthieme-connect.com However, an excess of fluoride ions can also lead to the formation of unreactive anionic fluoroborate species, which can inhibit the reaction. thieme-connect.comthieme-connect.com Therefore, the concentration of fluoride ions relative to the boronic acid is a crucial parameter for optimizing the reaction rate. thieme-connect.comthieme-connect.com

Role of the Fluorine Atom in Modulating Reactivity and Selectivity

The fluorine atom in 5-Fluoropyridine-2-boronic acid significantly influences its reactivity and selectivity in cross-coupling reactions. The high electronegativity of fluorine makes the pyridine ring electron-deficient, which can affect the rates of both the oxidative addition and reductive elimination steps in the Suzuki-Miyaura catalytic cycle.

The presence of a fluorine atom can also direct the regioselectivity of reactions. In molecules with multiple reactive sites, the electronic properties imparted by the fluorine atom can lead to preferential reaction at a specific position. For instance, in di-halogenated pyridines, the different reactivities of the halogen substituents, influenced by the fluorine atom, allow for selective cross-coupling reactions. ossila.com

Furthermore, fluoride ions, which can be present as additives, have a multifaceted role in palladium-catalyzed cross-coupling reactions. thieme-connect.comthieme-connect.com They can facilitate transmetalation but can also form unreactive species with the boronic acid. thieme-connect.comthieme-connect.com This dual role underscores the importance of carefully controlling reaction conditions when using fluorinated substrates.

Stereochemical Aspects of Reactions Involving this compound

The Suzuki-Miyaura coupling reaction generally proceeds with retention of stereochemistry for both the organoboron reagent and the halide partner if they possess stereocenters on their coupling carbons. wikipedia.org For reactions involving alkenyl boronic acids, the configuration of the double bond is typically preserved in the product. wikipedia.org

In the context of this compound, which is achiral, the primary stereochemical considerations arise when it is coupled with a chiral partner or when the reaction creates a new stereocenter. For example, in asymmetric Suzuki-Miyaura couplings, the goal is to generate a single enantiomer of the product. researchgate.net The presence and position of the fluorine atom on the pyridine ring can influence the stereochemical outcome of such reactions by altering the electronic and steric environment around the reaction center.

Atropisomerism, a type of axial chirality, can arise in the products of cross-coupling reactions involving ortho-substituted aryl groups. beilstein-journals.org The steric bulk and electronic nature of the substituents, including fluorine, can influence the rotational barrier around the newly formed C-C bond, potentially leading to stable, separable atropisomers. beilstein-journals.org

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Table 1: Properties of Pyridinylboronic Acids You can sort the data by clicking on the column headers.

| Compound Name | Position of Boronic Acid | General Stability | Key Reactivity Feature |

|---|---|---|---|

| 2-Pyridinylboronic acid | 2 | Generally unstable | Prone to protodeboronation arkat-usa.orgresearchgate.net |

| 3-Pyridinylboronic acid | 3 | Generally stable | Less prone to protodeboronation arkat-usa.org |

| 4-Pyridinylboronic acid | 4 | Generally stable | Less prone to protodeboronation arkat-usa.org |

Table 2: Influence of Substituents on Reactivity Use the search box to filter the table based on substituent or effect.

| Substituent | Position on Pyridine Ring | Effect on Reactivity/Stability | Reference |

|---|---|---|---|

| Fluorine | 5 | Electron-withdrawing, can affect stability and reactivity | ed.ac.uk |

| Halogens (Br, Cl) | 5 or 6 | Can improve stability of 2-pyridinylboronic acids | arkat-usa.org |

Advanced Applications of 5 Fluoropyridine 2 Boronic Acid in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions as a Primary Application

The Suzuki-Miyaura cross-coupling reaction stands as the most prominent application of 5-fluoropyridine-2-boronic acid. nih.govyoutube.com This palladium-catalyzed reaction facilitates the formation of a C-C bond between the boronic acid and an organic halide or triflate, proving to be a robust method for creating biaryl and heterobiaryl structures. youtube.comresearchgate.net The reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and the generally low toxicity of the boron-containing byproducts. researchgate.net

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. researchgate.netresearchgate.net

Synthesis of Complex Biaryl and Heterobiaryl Systems

This compound is a key reagent in the synthesis of complex biaryl and heterobiaryl systems, which are ubiquitous scaffolds in pharmacologically active compounds and advanced materials. nih.govnih.gov The coupling of this compound with various aryl and heteroaryl halides allows for the direct and convergent construction of these important molecular motifs. nih.gov For instance, the reaction can be used to synthesize 2-arylpyridines, which are significant structural units in numerous pharmaceuticals and agrochemicals. nih.gov

The reaction conditions for these syntheses are often mild, typically employing a palladium catalyst such as Pd(dppf)Cl₂, a base like sodium phosphate, and a solvent such as dioxane. nih.gov The yields of these reactions can range from modest to good, depending on the specific substrates and conditions used. nih.govclaremont.edu The electronic nature of the coupling partners can influence the reaction efficiency, with electron-rich boronic acids sometimes being favored. nih.gov

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | 5-89 | nih.gov |

| Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | Good | nih.gov |

Coupling with Diverse Aryl and Heteroaryl Halides and Triflates

The versatility of this compound is demonstrated by its ability to couple with a wide range of electrophilic partners, including aryl and heteroaryl halides (chlorides, bromides, and iodides) and triflates. researchgate.netnih.govmit.edursc.org The reactivity of the halide generally follows the order I > Br > Cl, which is a common trend in palladium-catalyzed cross-coupling reactions. bohrium.com However, with the development of highly active catalyst systems, even less reactive chlorides can be effectively used as coupling partners. beilstein-journals.org

Triflates, which are easily prepared from phenols, also serve as excellent electrophiles in Suzuki-Miyaura reactions, offering an alternative to halides. nih.gov The coupling of this compound with these diverse partners allows for the synthesis of a vast library of substituted pyridine (B92270) derivatives. For example, various aryl bromides and chlorides have been successfully coupled with heteroaryltrifluoroborates, which can be derived from the corresponding boronic acids, to yield heterobiaryl products in good to excellent yields. nih.gov

| Electrophile Type | Catalyst System | Reaction Conditions | Outcome | Reference |

| Aryl Halides (Br, Cl) | Pd(OAc)₂ / RuPhos | Na₂CO₃, ethanol, 85 °C | Good to excellent yields | nih.gov |

| Heteroaryl Halides (Cl) | Pd(OAc)₂ / RuPhos | K₃PO₄, n-butanol, 100 °C | Good to excellent yields | nih.gov |

| Aryl Triflates | Pd(OAc)₂ / PCy₃ | Room Temperature | Clean reaction | beilstein-journals.org |

| Heteroaryl Triflates | PdCl₂(dppf) | Na₂CO₃, THF/H₂O, 70°C | Good yields | nih.gov |

Development of Ligand-Free and Aqueous Media Conditions for Suzuki Coupling

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign conditions for Suzuki-Miyaura coupling reactions. This includes the development of ligand-free and aqueous media protocols. While many Suzuki reactions rely on phosphine (B1218219) ligands to stabilize and activate the palladium catalyst, ligand-free systems have been developed using a simple palladium source like palladium acetate (B1210297). researchgate.netresearchgate.net These reactions are often promoted by oxygen and can be carried out in aqueous solvent mixtures, such as isopropanol/water. researchgate.net

The use of aqueous media is advantageous as it is non-toxic, non-flammable, and inexpensive. nih.gov Research has shown that the addition of water can be beneficial in Suzuki couplings, particularly when using boronic esters which can hydrolyze in situ to the more reactive boronic acids. nih.gov Fully aqueous and air-compatible Suzuki-Miyaura couplings have been developed, even for challenging substrates like primary alkyl halides, showcasing the potential for these sustainable methods. nih.gov

Multi-Component and Double Suzuki Cross-Coupling Reactions

Multi-component reactions, where three or more reactants combine in a single operation, offer a highly efficient approach to building molecular complexity. The carbonylative Suzuki-Miyaura reaction is a prime example, where carbon monoxide is incorporated along with the boronic acid and the aryl halide to form unsymmetrical ketones. nih.gov This three-component coupling provides rapid access to valuable benzophenone (B1666685) structures. nih.gov

Double Suzuki cross-coupling reactions have also been employed to synthesize more complex structures. For instance, dihalo-substituted pyridines can undergo sequential Suzuki couplings with different boronic acids to create unsymmetrical di-aryl pyridine derivatives. beilstein-journals.org Similarly, pyrimidine (B1678525) boronic acids have been utilized in double Suzuki cross-coupling reactions to synthesize new versatile dielectrophiles. rsc.org These strategies highlight the power of the Suzuki-Miyaura reaction in constructing intricate molecules through controlled, sequential bond formations.

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond the well-established Suzuki-Miyaura reaction, this compound and its derivatives can participate in other important palladium-catalyzed cross-coupling reactions. These transformations expand the synthetic utility of this valuable building block.

C-N Cross-Coupling Reactions

The formation of carbon-nitrogen bonds is a cornerstone of medicinal chemistry, as arylated amines are prevalent in a vast number of pharmaceuticals. researchgate.net The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the N-arylation of a wide range of amines with aryl and heteroaryl halides. researchgate.netnih.gov While direct C-N coupling with boronic acids is less common than with halides, related protocols involving boronic acids have been developed. For instance, the Chan-Lam coupling allows for the formation of C-N bonds from boronic acids and amines, often using copper catalysts. However, palladium-catalyzed methodologies for the amination of heteroaryl compounds are also of significant interest. nih.gov The development of robust catalyst systems, often employing specialized phosphine ligands, has enabled the coupling of functionalized primary and secondary amines with various heteroaryl halides, providing access to complex amine derivatives. nih.govnih.gov

C-O Cross-Coupling Reactions.

The formation of diaryl ethers is a crucial transformation in organic synthesis, with the resulting structures present in numerous natural products and pharmaceuticals. dntb.gov.ua The Chan-Lam coupling, a copper-catalyzed cross-coupling of aryl boronic acids with alcohols or amines, provides a powerful method for constructing C-O bonds under mild conditions. wikipedia.orgorganic-chemistry.org This reaction, which can often be performed at room temperature and open to the air, offers a valuable alternative to palladium-catalyzed methods. wikipedia.org

In the context of this compound, it can serve as the arylating agent in Chan-Lam C-O coupling reactions. The general mechanism involves the formation of a copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to yield the desired aryl ether and a copper(I) species. wikipedia.org The reaction is often facilitated by a base and can be promoted by oxygen, which aids in the reoxidation of the copper catalyst. organic-chemistry.org The versatility of the Chan-Lam coupling allows for the use of a wide range of phenols as coupling partners, leading to the synthesis of diverse 5-fluoropyridyl aryl ethers.

Recent advancements have also demonstrated metal-free photocatalytic systems for diaryl ether synthesis using arylboronic acids and diaryliodonium salts, offering a green and sustainable alternative. researchgate.netresearchgate.net

Carbonylative and Alkenyl Cross-Coupling Reactions.

Beyond C-O bond formation, this compound is a versatile substrate in palladium-catalyzed cross-coupling reactions that introduce carbonyl or alkenyl functionalities.

Carbonylative Cross-Coupling: The carbonylative Suzuki-Miyaura coupling allows for the synthesis of unsymmetrical ketones. In a typical reaction, an aryl halide is coupled with an arylboronic acid under a carbon monoxide atmosphere, catalyzed by a palladium complex. researchgate.net For instance, 2-bromopyridine (B144113) can be reacted with various arylboronic acids to produce aryl pyridine ketones. researchgate.net The efficiency and selectivity of these reactions are highly dependent on the palladium catalyst precursor, solvent, temperature, and CO pressure. researchgate.net this compound can be employed as the boronic acid component in such reactions to generate 5-fluoropyridin-2-yl ketones.

Alkenyl Cross-Coupling (Mizoroki-Heck Reaction): The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of aryl or vinyl halides with alkenes. nih.govorganic-chemistry.orgyoutube.com This palladium-catalyzed reaction typically proceeds with high regio- and stereoselectivity. mdpi.com While the classic Heck reaction utilizes aryl halides, variations employing arylboronic acids have been developed. nih.gov In these modified protocols, an arylpalladium species is generated in situ from the arylboronic acid, which then participates in the catalytic cycle to form the arylated alkene. This compound can serve as the precursor to the 5-fluoropyridyl palladium intermediate, allowing for the synthesis of various vinyl-substituted 5-fluoropyridines. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. organic-chemistry.orgnih.gov

Table 1: Examples of Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Chan-Lam C-O Coupling | This compound, Phenol | Copper(II) acetate, Base | 5-Fluoropyridyl aryl ether |

| Carbonylative Suzuki Coupling | Aryl halide, this compound, CO | Palladium complex | Aryl-(5-fluoropyridin-2-yl)methanone |

| Mizoroki-Heck Reaction | This compound, Alkene | Palladium catalyst, Base | 2-Alkenyl-5-fluoropyridine |

Derivatization and Functional Group Interconversions of this compound.

Conversion to Boronic Esters (e.g., Pinacol (B44631) Esters) for Enhanced Handling and Reactivity.

Boronic acids, while highly useful, can be prone to dehydration to form boroxines and may exhibit challenging purification and handling characteristics. nih.gov To address this, they are frequently converted into more stable boronic esters, with pinacol esters being the most common. nih.govescholarship.org The conversion of this compound to its corresponding pinacol ester, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, enhances its stability, making it easier to handle, purify, and store. glpbio.comsigmaaldrich.com

This transformation is typically achieved by reacting the boronic acid with pinacol, often with the removal of water. The resulting pinacol ester is generally a solid with improved solubility in organic solvents. nih.gov While boronic esters are more stable, they can be readily hydrolyzed back to the boronic acid when needed for a reaction, sometimes even in situ. nih.gov In some cross-coupling reactions, boronic esters may exhibit different reactivity compared to their corresponding boronic acids, and the reaction conditions can be optimized accordingly. nih.govresearchgate.net For instance, the addition of water can sometimes be beneficial when using pinacol esters in Suzuki-Miyaura couplings, as it can facilitate the in-situ hydrolysis to the more reactive boronic acid. nih.gov

Diversification of Pyridine Scaffolds via Direct Functionalization.

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science. nih.gov this compound serves as a valuable building block for the diversification of pyridine-containing molecules. The boronic acid moiety is a versatile handle for introducing the 5-fluoropyridyl group into various organic frameworks through cross-coupling reactions.

Furthermore, the fluorine atom on the pyridine ring can also be a site for functionalization. For example, nickel-catalyzed cross-coupling reactions have been developed for the activation of aromatic C-F bonds, allowing for the replacement of fluorine with other functional groups. beilstein-journals.org This opens up possibilities for sequential cross-coupling reactions, where the boronic acid is first used in a Suzuki-Miyaura coupling, followed by a subsequent reaction at the C-F bond to introduce further diversity. This dual reactivity makes this compound a powerful tool for creating complex and highly functionalized pyridine derivatives.

Catalytic Applications of Boronic Acids.

Role as Organocatalysts in Dehydrative Condensation Reactions.

Beyond their role as coupling partners in metal-catalyzed reactions, arylboronic acids have emerged as effective organocatalysts for various transformations. One notable application is in the dehydrative condensation of carboxylic acids and amines to form amides. nih.govnih.gov

In this catalytic cycle, the arylboronic acid is proposed to react with the carboxylic acid to form a mixed anhydride (B1165640) intermediate. nih.govresearchgate.net This intermediate is more reactive towards nucleophilic attack by an amine than the original carboxylic acid. The reaction is typically carried out under azeotropic reflux conditions to remove the water formed during the condensation. The efficiency of this process can be significantly enhanced by the use of a co-catalyst, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). nih.govnih.gov The cooperative action of the boronic acid and the nucleophilic co-catalyst allows for the amidation of even sterically hindered and less reactive substrates. researchgate.net While specific studies focusing solely on this compound as a catalyst for this reaction are not extensively detailed, its structural similarity to other effective arylboronic acid catalysts suggests its potential in this application.

Design and Efficacy of Fluorous Boronic Acid Catalysts

The strategic design of catalysts is paramount in enhancing reaction efficiency, selectivity, and sustainability in organic synthesis. A notable advancement in this area is the development of fluorous boronic acid catalysts. These catalysts are engineered by attaching a perfluoroalkyl chain to a boronic acid moiety, a design that facilitates a simplified purification process known as fluorous solid-phase extraction (F-SPE) and allows for catalyst recovery and reuse. rsc.org

The core concept behind the efficacy of many boronic acid catalysts is inspired by ortho-substituted phenylboronic acids. In these systems, the ortho-substituent can engage in hydrogen bonding with the reacting species, which helps to stabilize the rate-determining transition state of the reaction. rsc.orgnih.gov This principle has been extended to the design of novel fluorous boronic acid catalysts.

A significant example is the development of thermally stable, fluorous sulfur-containing boronic acid catalysts for the dehydrative condensation of carboxylic acids and amines to form amides. rsc.orgnih.govrsc.orgdntb.gov.uanih.gov This reaction is fundamental in chemistry and biology. rsc.orgnih.gov The use of these catalysts promotes amide and peptide bond formation under environmentally friendly conditions, often neat or in greener solvents, without the need for additional dehydrating agents. rsc.org

The efficacy of these catalysts has been demonstrated across a range of substrates, including aliphatic, aromatic, and heteroaromatic carboxylic acids, as well as primary and secondary amines. rsc.orgnih.govnih.gov Furthermore, they have been successfully used in the coupling of N-Boc protected amino acids with minimal racemization. rsc.orgnih.govnih.gov

The optimization of reaction conditions plays a crucial role in the success of these catalytic systems. For instance, in the amidation reaction using a specific fluorous sulfur-containing boronic acid catalyst, varying the temperature and solvent revealed that neat conditions (without solvent) at elevated temperatures could lead to near-quantitative product yields in a very short time. rsc.org

A key advantage of the fluorous tag is the ability to easily separate the catalyst from the reaction mixture. Following the reaction, the catalyst can be recovered in high yield through fluorous solid-phase extraction and reused in subsequent reactions with no significant loss of catalytic activity over several cycles. rsc.orgnih.gov This recyclability is a critical factor in developing more sustainable chemical processes.

Below are tables summarizing the performance of a representative fluorous boronic acid catalyst in amidation reactions.

Table 1: Optimization of Amidation Reaction Conditions

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | 110 | 24 | 65 |

| 2 | Dioxane | 100 | 24 | 45 |

| 3 | Xylene | 140 | 24 | 78 |

| 4 | Neat | 150 | 0.25 | 99 |

Data derived from a study on a fluorous sulfur-containing boronic acid catalyst. rsc.org

Table 2: Catalyst Reusability in Amidation

| Cycle | Yield (%) |

| 1 | 99 |

| 2 | 98 |

| 3 | 97 |

| 4 | 97 |

Data reflects the yield of the amidation product over four consecutive uses of the recovered fluorous boronic acid catalyst. rsc.org

Table 3: Substrate Scope in Catalytic Amidation

| Carboxylic Acid | Amine | Product Yield (%) |

| Benzoic Acid | Benzylamine | 99 |

| 4-Nitrobenzoic Acid | Benzylamine | 98 |

| Phenylacetic Acid | Piperidine | 95 |

| Boc-Glycine | Phenylalanine methyl ester | 87 |

| Boc-Leucine | Phenylalanine methyl ester | 73 |

Yields obtained under optimized reaction conditions with a fluorous boronic acid catalyst. rsc.orgnih.gov

Role of 5 Fluoropyridine 2 Boronic Acid in Medicinal Chemistry and Drug Discovery

Building Block in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

5-Fluoropyridine-2-boronic acid serves as a crucial intermediate in the assembly of advanced molecular architectures for pharmaceutical use. chemimpex.com Organoboron compounds, particularly heterocyclic boronic acids, are extensively used as building blocks in organic chemistry reactions. nih.gov Their value is most prominently demonstrated in metal-catalyzed cross-coupling reactions, such as the Nobel prize-winning Suzuki-Miyaura coupling, which enables the precise formation of carbon-carbon bonds. chemimpex.comnih.gov

The presence of the fluorine atom on the pyridine (B92270) ring can modify the electronic properties of the molecule, potentially enhancing binding affinity to biological targets and improving metabolic stability—a key consideration in drug design. wiley.com Chemists utilize this compound and its derivatives to construct larger, more complex scaffolds that form the core of active pharmaceutical ingredients (APIs). The boronic acid group itself is a versatile functional handle, but it is often the pyridine and fluorine components that are incorporated into the final drug structure after the coupling reaction has taken place. The synthesis of various aminopyridine and aminopyrimidine carboxamides, for example, relies on boronic acid-containing precursors to achieve the desired molecular framework. alfa-chemistry.com

Design and Development of Bioactive Heterocyclic Compounds

The development of novel bioactive heterocyclic compounds is a cornerstone of modern drug discovery, and this compound is a significant contributor to this field. chemimpex.com The introduction of a boronic acid group to bioactive molecules has been shown to alter selectivity, as well as physicochemical and pharmacokinetic profiles, often improving the activity of the parent molecule. nih.gov

Researchers in medicinal chemistry employ this building block to design and synthesize libraries of novel compounds for screening against various biological targets. chemimpex.com The fluorinated pyridine motif is a common feature in many biologically active compounds, and using this compound provides a direct route to incorporate this valuable pharmacophore. The synthesis of heteroarylpyrimidines, for instance, has been accomplished through Suzuki cross-coupling reactions using pyrimidylboronic acid derivatives. rsc.org This strategy allows for the systematic exploration of the structure-activity relationship (SAR) of a compound series, leading to the identification of candidates with optimized potency and drug-like properties.

Applications in Targeted Therapeutic Approaches

The derivatives synthesized from this compound have found applications in targeted therapeutic approaches, particularly in oncology and immunology. nih.govmdpi.com Targeted therapies are designed to interfere with specific molecules or pathways involved in the growth, progression, and spread of diseases like cancer. The unique chemical scaffolds enabled by this building block can be tailored to interact with high specificity and affinity to protein targets such as enzymes and receptors.

For example, compounds containing the fluoropyridine moiety have been investigated as antagonists for chemokine receptors, which play a critical role in inflammatory diseases and cancer progression. alfa-chemistry.comnih.gov The ability to construct these targeted agents relies on the versatile reactivity of precursors like this compound, which facilitates the assembly of the necessary molecular components for precise biological activity.

Modulation of Key Biological Pathways and Enzyme Systems

Beyond its role as a structural component, the boronic acid functional group itself, and the compounds derived from it, can directly participate in modulating critical biological processes.

The chemokine receptors CXCR1 and CXCR2 are key mediators of neutrophil recruitment and activation in inflammatory responses and are implicated in diseases such as chronic obstructive pulmonary disease (COPD) and cancer. nih.govmdpi.comnih.gov Several potent antagonists of these receptors have been developed that feature a boronic acid moiety.

Research has led to the discovery of potent, non-competitive boronic acid antagonists of CXCR1 and CXCR2. alfa-chemistry.comnih.gov These compounds, belonging to a nicotinamide (B372718) class, act via an allosteric, intracellular mechanism. nih.gov Their development highlights how the strategic incorporation of a boronic acid group can yield highly potent modulators of G-protein coupled receptors (GPCRs).

Table 1: Boronic Acid-Containing CXCR1/2 Antagonists

| Compound | Target(s) | Activity (IC₅₀) | Therapeutic Potential |

| SX-517 | CXCR1/2 | 38 nM (CXCL1-induced Ca²⁺ flux) | Inflammatory Diseases |

| SX-576 | CXCR1/2 | 31 nM (CXCR1), 21 nM (CXCR2) | Pulmonary Inflammation |

| SX-682 | CXCR1/2 | Currently in clinical trials | Oncology (Melanoma, Pancreatic Cancer) patsnap.com |

| Ladarixin | CXCR1/2 | Currently in clinical trials | Oncology, Inflammatory Diseases nih.govpatsnap.com |

The ubiquitin-proteasome system is responsible for the degradation of intracellular proteins, and its inhibition has become a powerful strategy in cancer therapy. nih.govnih.gov The first-in-class proteasome inhibitor approved for treating multiple myeloma, Bortezomib (B1684674), is a dipeptidyl boronic acid. rsc.org This has spurred immense interest in boronic acids as a class of enzyme inhibitors. rsc.org

The boron atom in these inhibitors forms a stable, yet reversible, bond with the active site threonine residue of the proteasome, effectively shutting down its enzymatic activity. nih.gov This leads to the accumulation of regulatory proteins that control cell cycle progression and apoptosis, ultimately triggering cell death in malignant cells. nih.govnih.gov The success of bortezomib has validated the proteasome as a therapeutic target and established boronic acids as a privileged chemical class for designing potent and effective anticancer agents. nih.govrsc.org

Beta-Lactamase Inhibition in Antibiotic Development

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, poses a significant threat to global health. nih.gov These enzymes inactivate β-lactam antibiotics, the most widely used class of antibacterial agents. frontiersin.org This has spurred the search for novel, non-β-lactam inhibitors that can restore the efficacy of these crucial drugs. nih.gov

Boronic acids have emerged as a promising class of β-lactamase inhibitors. mdpi.com They act as transition-state analogs, forming a reversible, covalent bond with the catalytic serine residue in the active site of serine-based β-lactamases (Classes A, C, and D). nih.govmdpi.com This interaction mimics the high-energy tetrahedral intermediate formed during the hydrolysis of a β-lactam antibiotic, effectively blocking the enzyme's activity. mdpi.comnih.gov

While specific studies detailing this compound as a direct inhibitor are not prevalent, its core structure is representative of the boronic acid transition state inhibitors (BATSIs). mdpi.com The efficacy of these inhibitors is not solely dependent on the covalent bond with the catalytic serine; the substituents on the boronic acid play a crucial role in binding affinity and selectivity. nih.gov Research into a variety of boronic acids has shown potent inhibition against Class A and C β-lactamases, and they are being actively investigated as inhibitors for the more challenging carbapenem-hydrolyzing Class D β-lactamases (CHDLs). nih.gov For instance, studies on the CHDL OXA-24/40 have identified several boronic acid compounds with inhibitory constants (Ki) as low as 5 μM. nih.gov

The development of bicyclic boronate inhibitors has marked a significant advancement, creating compounds with an ultrabroad spectrum of activity against both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs). frontiersin.orgnih.gov The ability of the boron atom to "morph" between sp2 and sp3 hybridization states may contribute to their potent inhibitory action by allowing them to bind efficiently and then form a stable complex. nih.gov As a member of this chemical class, this compound possesses the key functional group responsible for this inhibitory mechanism.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Design

This compound serves as a key building block in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs), which are important targets for various neurological conditions, including neuropathic pain. acs.orgnih.gov The compound is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecules with high affinity and selectivity for nAChR subtypes. acs.org

In one notable study, researchers synthesized a series of epibatidine (B1211577) analogues to evaluate their nAChR binding and pharmacological properties. acs.org A closely related isomer, 2-fluoropyridine-5-boronic acid, was used to create bipyridine intermediates through Suzuki cross-coupling. acs.org These intermediates were further elaborated to produce ligands targeting the α4β2 nAChR subtype, which is implicated in pain modulation. acs.orgnih.gov

The research highlighted that replacing a nitrophenyl group in a previous series of compounds with a pyridine ring, introduced via the boronic acid, could yield potent and selective nAChR ligands. acs.org For example, compound 8a , derived from a pyridine boronic acid, showed a high affinity for the α4β2 subtype and was significantly more selective for this subtype over α3β4 and α7 nAChRs compared to its predecessors. acs.org

| Compound | Description | α4β2 Ki (nM) | α4β2 vs α3β4 Selectivity (fold) | α4β2 vs α7 Selectivity (fold) |

|---|---|---|---|---|

| 5a | Nitrophenyl Analogue | 0.024 | 1.3 | 12 |

| 5g | Nitrophenyl Analogue | 0.053 | 1 | 5 |

| 7a | Pyridinyl Analogue | 0.024 | 6.3 | 38 |

| 8a | Pyridinyl Analogue | 0.065 | 11 | 58 |

Data sourced from a study on 2'-Fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues. acs.org

This demonstrates the utility of fluoropyridine boronic acids in fine-tuning the pharmacological profile of potential therapeutics for neurological disorders.

Utility in Bioconjugation Techniques for Molecular Probes and Diagnostics

Bioconjugation, the process of linking molecules to biomolecules like proteins or peptides, is fundamental for creating advanced therapeutics, molecular probes, and diagnostics. nih.govsemanticscholar.org Boronic acids, including this compound, are valuable reagents in this field due to their unique reactivity. nih.govrice.edu

The boronic acid moiety can form reversible covalent bonds with diols, a feature widely exploited for creating sensors and reversible inhibitors. nih.gov More recently, boronic acids have been employed in transition-metal mediated reactions to form stable, irreversible linkages to specific amino acid residues on proteins under mild, aqueous conditions. rice.edurice.edu This provides a powerful tool for site-selective protein modification. rice.edu

Several strategies have been developed for boronic acid-mediated bioconjugation:

N-Terminal Arylation: Copper(II) salts can mediate the arylation of the N-terminus of peptides using specific boronic acids. rice.edu

Tyrosine Arylation: Rhodium(III) facilitates the selective arylation of tyrosine residues. rice.edu

Cysteine Arylation: Nickel(II) catalysis enables the arylation of cysteine residues with boronic acids containing electron-withdrawing groups. rice.edurice.edu

These methods allow for the attachment of various payloads, such as fluorescent dyes for imaging, polymers like PEG to enhance in vivo stability, or cytotoxic drugs for targeted delivery. semanticscholar.orgrice.edu While specific examples using this compound are not detailed in the literature, its structure, featuring an electron-deficient pyridine ring and the essential boronic acid "warhead," makes it a suitable candidate for such bioconjugation strategies, particularly those involving metal catalysis. rice.edurice.edu

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. Derivatives of this compound are synthesized and evaluated to understand how structural modifications influence their interaction with a biological target. nih.gov

A clear example of SAR can be seen in the development of nAChR ligands. acs.org By using 2-fluoropyridine-5-boronic acid and other substituted pyridine boronic acids, researchers created a library of compounds and tested their binding affinities for different nAChR subtypes. acs.org The study revealed key SAR insights:

Bioisosteric Replacement: Replacing a nitrophenyl ring with a fluoropyridinyl ring (introduced via the boronic acid) maintained high potency but significantly improved selectivity for the α4β2 nAChR subtype. acs.org

Substituent Effects: The placement and electronic nature of substituents on the pyridine ring had a marked effect on receptor affinity and selectivity. For example, the study compared analogues with electron-withdrawing and electron-donating groups to determine their impact on pharmacological properties. acs.org

| Compound | Key Structural Feature | Impact on Activity/Selectivity |

|---|---|---|

| 7a | Derived from a fluoropyridine boronic acid | Showed 6.3-fold selectivity for α4β2 over α3β4 nAChRs. acs.org |

| 8a | Derived from a pyridine boronic acid | Demonstrated 11-fold selectivity for α4β2 over α3β4 nAChRs. acs.org |

| 5a | Original nitrophenyl analogue | Showed only 1.3-fold selectivity for α4β2 over α3β4 nAChRs. acs.org |

These studies underscore how this compound and its isomers serve as versatile scaffolds. The reactivity of the boronic acid group allows for its incorporation into diverse molecular frameworks, while the fluoropyridine ring itself can be modified to systematically probe the structural requirements for optimal biological activity. acs.orgossila.com

Computational and Theoretical Investigations of 5 Fluoropyridine 2 Boronic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as a derivative of 5-Fluoropyridine-2-boronic acid, might interact with a biological target, typically a protein or enzyme.

Research has shown that boronic acid-containing compounds can be potent inhibitors of enzymes. For instance, studies on fingolimod (B1672674) derivatives containing boronic acid have demonstrated significant inhibition of cell proliferation and induction of apoptosis in various cancer cell lines, including colorectal, osteosarcoma, and glioblastoma cells. nih.gov The addition of a boron atom to the structure was found to enhance the anticancer effects compared to boron-free counterparts and even the widely used anticancer drug 5-fluorouracil. nih.gov

Molecular docking simulations of these boronic acid derivatives reveal specific interactions with amino acid residues in the active sites of target proteins. nih.govnih.gov Boronic acids can form covalent bonds with the hydroxyl groups of serine residues within enzyme active sites. nih.gov The binding affinity is influenced by the hydrophobicity of the active site. nih.gov In the case of imidazopyridines as B-Raf kinase inhibitors, docking studies have identified key hydrogen bonds and hydrophobic interactions within the kinase's binding pocket. mdpi.com For example, docking simulations can reveal the distances and angles of hydrogen bonds between the ligand and specific amino acid residues. mdpi.com

The accuracy of docking methods is often validated by redocking a known ligand into its crystal structure receptor, with a root-mean-square deviation (RMSD) of less than 2 Å being considered a satisfactory result. mdpi.com

Prediction of Binding Affinities and Interactions with Biological Macromolecules

Computational methods are also employed to predict the binding affinity between a ligand and its target. This is often expressed as a binding energy value (e.g., in kcal/mol) or an inhibition constant (Ki).

Studies on the interaction of boronic acids with sugars have shown that the binding affinity is dependent on the structure of the sugar. researchgate.net For instance, 2-methoxy-5-fluoro phenyl boronic acid shows different binding constants with various sugars like dextrose, arabinose, and xylose. researchgate.net The formation of a boronate ester between the boronic acid and the diol groups of the sugar is a key aspect of this interaction. researchgate.net

In the context of enzyme inhibition, dipeptidyl boronic acids have demonstrated strong, low nanomolar Ki values towards the proteasome, while showing weaker inhibition for other proteases, indicating high specificity. nih.gov Molecular dynamics (MD) simulations can further refine the understanding of ligand-protein stability and interactions over time. biointerfaceresearch.com The stability of the complex can be assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the simulation period. biointerfaceresearch.com

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Thiazole Derivative (8a) | SARS-CoV-2 Main Protease (Mpro) | -8.6 |

| Itaconic Acid | 1A2B Protein | -11.26 |

| Itaconic Acid | 1JFF Protein | -6.99 |

Analysis of Conformational Stability and Energetics of Boronic Acid Derivatives

The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial for its biological activity. Computational analysis can determine the most stable conformations and the energy associated with them.

For boronic acids, the scaffold around the boronic acid group significantly influences its structure and reactivity. nih.gov Wulff-type boronic acids or boroxole motifs are generally found in receptors that bind strongly to diols. nih.gov Substitutions on the aromatic ring can also increase the binding affinity towards diols. nih.gov

The stability of boronic acid derivatives can also be influenced by intramolecular interactions. For example, in 2-methoxy-5-fluoro phenyl boronic acid, there is a possibility of intramolecular hydrogen bonding between the oxygen atom of the methoxy (B1213986) group and the hydrogen atom of the boronic acid, forming a stable six-membered chelate ring. researchgate.net

Elucidation of Reaction Mechanisms and Transition States via Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of chemical reactions at the electronic level. These methods can be used to elucidate reaction mechanisms, identify transition states, and calculate activation energies. While specific quantum chemical studies on the reaction mechanisms of this compound were not found in the provided search results, the principles of such investigations are well-established. These calculations would involve modeling the reactants, products, and intermediate structures along a reaction pathway to determine the most energetically favorable route.

Computational Approaches for Quantitative Structure-Activity Relationships (QSAR) and ADME Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

QSAR studies on various heterocyclic compounds, including pyridine (B92270) derivatives, have been successful in developing predictive models for their biological activities, such as anticancer effects. chemrevlett.com These models often use descriptors related to the molecule's constitutional, geometrical, physicochemical, and topological properties. nih.gov The quality of a QSAR model is assessed by statistical parameters like the coefficient of determination (R²), cross-validated R² (Q²), and external validation R² (R²ext). nih.govchemrevlett.com A high R² value (e.g., > 0.8) indicates a good correlation between the predicted and observed activities. chemrevlett.com

In addition to predicting activity, computational methods are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. chemrevlett.comresearchgate.net This is crucial for assessing the drug-likeness of a compound. jmchemsci.com Parameters such as lipophilicity (LogP), polar surface area (PSA), and adherence to rules like Lipinski's Rule of Five are evaluated. nih.govjmchemsci.com For instance, an optimal LogP value for cell permeation is generally considered to be in the range of 2-3.5. researchgate.net

| Parameter | Description | Acceptable Value |

|---|---|---|